Lipophilicity (XLogP) Differentiation: Optimal 1.8 LogP Window Between 1.2 (Primary Amine) and 2.2 (Ethyl Analog) Balances Permeability and Solubility
6-Chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine exhibits an XLogP3 of 1.8, positioning it in the favorable lower lipophilicity range for central nervous system and oral drug candidates, whereas 6-chloro-2-methylpyrimidin-4-amine (the primary amine comparator) has an XLogP3 of 1.2, which may confer excessive polarity and limit passive membrane permeability [1]. At the other extreme, 6-chloro-N-ethyl-2-methylpyrimidin-4-amine displays a higher XLogP of 2.2, increasing the risk of poor aqueous solubility and higher non-specific protein binding [2]. The N-(2-methoxyethyl) analog is estimated to have an XLogP of approximately 1.5, based on the measured XLogP of 1.5 for the N-methyl congener 6-chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine, which is slightly below the target compound . This differential positions 6-chloro-N-(2,2-dimethoxyethyl)-2-methylpyrimidin-4-amine as the most balanced candidate among its closest comparators for achieving simultaneous aqueous solubility and membrane partitioning.
| Evidence Dimension | Lipophilicity (predicted XLogP3 / XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 6-Chloro-2-methylpyrimidin-4-amine (XLogP3 = 1.2); 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine (XLogP = 2.2); 6-Chloro-N-(2-methoxyethyl)-N-methylpyrimidin-4-amine (XLogP = 1.5, as proxy for methoxyethyl analog) |
| Quantified Difference | Target LogP is +0.6 above primary amine, -0.4 below ethyl analog, and approximately +0.3 above methoxyethyl analog |
| Conditions | XLogP3 values computed by PubChem 2.2; XLogP from ChemAxon-derived predictions (chem960.com). In vitro permeability and solubility assays not directly available for this compound class; inference based on established LogP–permeability correlations. |
Why This Matters
For procurement decisions in lead optimization campaigns, the intermediate 1.8 LogP value reduces the probability of encountering absorption or solubility failures that are more likely with the excessively polar primary amine (LogP 1.2) or the more lipophilic ethyl analog (LogP 2.2).
- [1] PubChem. 6-Chloro-2-methylpyrimidin-4-amine. PubChem CID 286754. Computed Properties: XLogP3-AA = 1.2. https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-6-chloro-2-methylpyrimidine (accessed 2026-04-28). View Source
- [2] Chem960. 6-Chloro-N-ethyl-2-methylpyrimidin-4-amine (CAS 89728-42-7). XlogP = 2.2. https://m.chem960.com/cas/89728-42-7.html (accessed 2026-04-28). View Source
